molecular formula C6H3Br3O B1634092 2,3,4-tribromophenol CAS No. 25376-38-9

2,3,4-tribromophenol

Cat. No.: B1634092
CAS No.: 25376-38-9
M. Wt: 330.8 g/mol
InChI Key: OUCSIUCEQVCDEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-tribromophenol is typically synthesized through the bromination of phenol. One common method involves the reaction of phenol with bromine in the presence of a solvent such as glacial acetic acid. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms replace hydrogen atoms on the benzene ring of phenol .

Industrial Production Methods: In industrial settings, phenol, tribromo- can be produced by reacting phenol with bromine in the presence of a catalyst such as iron(III) bromide. Another method involves the use of hydrogen peroxide and metal bromides in a sulfuric acid solution, which generates bromine in situ and avoids the use of gaseous chlorine .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-tribromophenol undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in further halogenation reactions, where additional bromine atoms can be introduced.

    Oxidation Reactions: It can be oxidized to form corresponding quinones.

    Reduction Reactions: It can be reduced to form less brominated phenols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,4-tribromophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of phenol, tribromo- involves its interaction with cellular components. As a brominated phenol, it can disrupt cell membranes and proteins, leading to antimicrobial effects. It can also act as an enzyme inhibitor, interfering with metabolic pathways in microorganisms .

Comparison with Similar Compounds

2,3,4-tribromophenol can be compared with other brominated phenols such as:

    Phenol, dibromo- (2,4-dibromophenol): Similar structure but with two bromine atoms.

    Phenol, tetrabromo- (2,3,4,5-tetrabromophenol): Contains four bromine atoms, making it more heavily brominated.

    Phenol, pentabromo- (2,3,4,5,6-pentabromophenol): Fully brominated phenol with five bromine atoms

Uniqueness: this compound is unique due to its specific bromination pattern, which provides a balance between reactivity and stability. Its three bromine atoms confer significant antimicrobial properties while maintaining a relatively simple synthesis process compared to more heavily brominated phenols .

Properties

IUPAC Name

2,3,4-tribromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCSIUCEQVCDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275011
Record name Phenol, tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25376-38-9, 138507-65-0
Record name Phenol, tribromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIBROMOPHENOLS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7653
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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